4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
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Overview
Description
4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the indole moiety and the sulfonamide group suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated indole is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted products with various nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to the presence of the sulfonamide and indole moieties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The indole moiety may interact with various biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.
Chloramphenicol: A chlorinated compound with broad-spectrum antibiotic activity.
Uniqueness
4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to the combination of the sulfonamide group, the indole ring, and the chloro substituent, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
872543-17-4 |
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Molecular Formula |
C15H14ClN3O2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H,8,17H2 |
InChI Key |
YBRYJNRDNCRQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)NC=C2Cl |
Origin of Product |
United States |
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